

# Spectroscopic Analysis of 4-Amino-2-methylpyridazin-3(2H)-one: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Amino-2-methylpyridazin-3(2H)-one

**Cat. No.:** B2472821

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An Important Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield a complete, publicly available set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data specifically for **4-Amino-2-methylpyridazin-3(2H)-one**. This suggests that while the pyridazinone scaffold is of significant interest in medicinal chemistry, the detailed spectroscopic characterization of this particular unsubstituted compound is not widely published.

To fulfill the objective of providing an in-depth technical guide for researchers, this document will instead focus on the spectroscopic analysis of a closely related, well-characterized derivative: 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one. The principles of spectral interpretation and experimental design discussed herein are directly applicable to the target compound and the broader class of pyridazinone derivatives. By examining a structurally similar molecule with available data, we can provide valuable, field-proven insights into the characterization of this important heterocyclic core.

## Introduction to Pyridazinone Core Spectroscopy

The pyridazin-3(2H)-one ring system is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[1]</sup> Its characterization is fundamental to drug discovery and development, with NMR, IR, and MS spectroscopy serving as the primary tools for structural elucidation and purity assessment. The interpretation of these spectra relies on understanding

the influence of the heterocyclic ring, the amide functionality, the amino substituent, and in the case of our model compound, the phenyl group.

## Molecular Structure and Analysis Workflow

The structural analysis of a novel or synthesized compound like 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one follows a logical workflow that integrates data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for Spectroscopic Analysis.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For our model compound, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the chemical environment of each atom.

### $^1\text{H}$ NMR (Proton NMR) Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

**Experimental Protocol:** A typical protocol for acquiring a  $^1\text{H}$  NMR spectrum involves dissolving a small sample (2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) and acquiring the spectrum on a 400 MHz or higher spectrometer. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH<sub>2</sub>).

**Data Interpretation:** While specific data for the unsubstituted compound is unavailable, for the related 4-Amino-6-(4-aminophenyl)-2-methylpyridazin-3(2H)-one, the  $^1\text{H}$  NMR spectrum (in DMSO-d<sub>6</sub>) shows a singlet for the N-CH<sub>3</sub> protons at approximately 3.65 ppm.[2] The amino group protons (-NH<sub>2</sub>) typically appear as a broad singlet that is exchangeable with D<sub>2</sub>O.[3] The protons on the pyridazinone and any aromatic rings will have distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.

### $^{13}\text{C}$ NMR (Carbon-13) NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the different carbon environments in the molecule.

**Experimental Protocol:** The <sup>13</sup>C NMR spectrum is typically acquired on the same instrument as the <sup>1</sup>H NMR. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is usually required.

**Data Interpretation:** In pyridazinone derivatives, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 155-170 ppm.[3] [4] Aromatic carbons resonate in the 110-150 ppm region, while the N-methyl carbon will be significantly more upfield. The specific chemical shifts are highly dependent on the substituents on the pyridazinone ring.[5]

Table 1: Representative <sup>13</sup>C NMR Chemical Shifts for a Substituted Pyridazinone Derivative

Carbon Environment	Approximate Chemical Shift (ppm)
C=O (Amide)	167.39
Aromatic/Heterocyclic C	110.42 - 155.53
N-CH <sub>3</sub>	20.24
(Data derived from a related compound, 4-ureido-6-phenyl-2-methylpyridazin-3(2H)-one)[4]	

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

**Experimental Protocol:** The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.

**Data Interpretation:** For a **4-Amino-2-methylpyridazin-3(2H)-one** structure, the IR spectrum would be expected to show several key absorption bands.

Table 2: Expected IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H (Amino)	Stretching	3300 - 3500 (typically two bands)
C-H (Aromatic/Heterocyclic)	Stretching	~3000 - 3100
C-H (Aliphatic -CH <sub>3</sub> )	Stretching	~2850 - 2960
C=O (Amide)	Stretching	~1650 - 1680
C=N / C=C	Stretching	~1500 - 1600

The strong absorption from the amide C=O stretch is a particularly diagnostic feature for this class of compounds.<sup>[3]</sup> The presence of N-H stretching bands confirms the amino group.

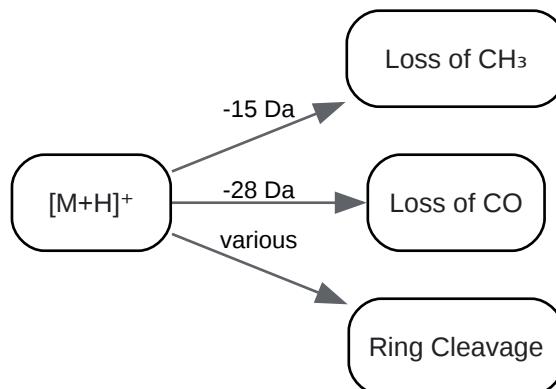
## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also reveal structural information through the analysis of fragmentation patterns.

**Experimental Protocol:** Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is a soft ionization technique that is well-suited for polar molecules like pyridazinones and often results in a prominent protonated molecular ion peak [M+H]<sup>+</sup>.<sup>[4]</sup>

**Data Interpretation:** The primary piece of information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. For **4-Amino-2-methylpyridazin-3(2H)-one** (C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>O), the expected exact mass is approximately 125.0589 g/mol. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern can also be diagnostic. Common fragmentation pathways for related structures may involve the loss of small neutral molecules or cleavage of substituents from the pyridazinone core.



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Caption: Potential MS Fragmentation Pathways.

## Conclusion

While a complete experimental dataset for **4-Amino-2-methylpyridazin-3(2H)-one** is not readily available in the public domain, a comprehensive understanding of its spectroscopic properties can be achieved by analyzing closely related, well-documented derivatives. The principles outlined in this guide for NMR, IR, and MS analysis provide a robust framework for the structural elucidation and characterization of this important class of heterocyclic compounds. Researchers working on novel pyridazinone derivatives can apply these methodologies to confidently determine the structure and purity of their synthesized molecules.

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